molecular formula C23H24Cl2N2 B1659043 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 6310-47-0

4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No.: B1659043
CAS No.: 6310-47-0
M. Wt: 399.4 g/mol
InChI Key: LEQZLEFUEOCYJL-UHFFFAOYSA-N
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Description

4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is a chemical compound with the molecular formula C23H24Cl2N2 and a molecular weight of 399.36 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 3,4-dichlorobenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions may enhance its stability and alter its interaction with biological targets .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(18-9-14-21(24)22(25)15-18)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZLEFUEOCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286141
Record name 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-47-0
Record name NSC43909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-((3,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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